

# Spectroscopic and Biological Insights into Echitoveniline: A Technical Guide

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Compound of Interest		
Compound Name:	Echitoveniline	
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#### **Abstract**

**Echitoveniline** is a monoterpenoid indole alkaloid, a class of natural products known for their complex chemical structures and significant biological activities. This technical guide provides a comprehensive overview of the spectroscopic data expected for **Echitoveniline**, based on the analysis of closely related compounds isolated from the Alstonia genus. Detailed experimental protocols for the isolation and characterization of such alkaloids are presented, alongside a discussion of potential biological activities to guide future research and drug development efforts. While specific experimental data for **Echitoveniline** (CAS: 72855-79-9) is not readily available in the public domain, this guide serves as a valuable resource by summarizing the characteristic spectroscopic features and methodologies applicable to this compound class.

#### **Chemical Structure**

• Systematic Name: methyl (1R,12R,19R)-12-[(1R)-1-(3,4,5-trimethoxybenzoyl)oxyethyl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate[1]

CAS Number: 72855-79-9[1]

Molecular Formula: C31H36N2O7

Molecular Weight: 548.63 g/mol



## **Spectroscopic Data (Representative)**

The following tables summarize the expected spectroscopic data for **Echitoveniline** based on the analysis of structurally similar monoterpenoid indole alkaloids from Alstonia species.

#### **13C NMR Spectroscopic Data**



Carbon No.	Expected Chemical Shift ( $\delta$ ) ppm	Description
2	130-140	Aromatic C
3	110-120	Aromatic C-H
4	120-130	Aromatic C-H
5	115-125	Aromatic C-H
6	125-135	Aromatic C-H
7	140-150	Aromatic C
8	50-60	Aliphatic CH
9	170-180	C=O (ester)
10	50-55	O-CH3 (ester)
12	70-80	CH-O
13	20-30	СНЗ
16	45-55	CH2
17	25-35	CH2
18	40-50	СН
19	55-65	СН
20	30-40	CH2
1'	165-175	C=O (benzoyl)
2', 6'	105-115	Aromatic C-H (trimethoxybenzoyl)
3', 5'	150-160	Aromatic C-O (trimethoxybenzoyl)
4'	140-150	Aromatic C-O (trimethoxybenzoyl)
OMe (3', 5')	55-65	О-СН3



OMe (4')	55-65	O-CH3

1H NMR Spectroscopic Data

Proton No.	Expected Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Aromatic-H	6.5-8.0	m	-
CH-O	4.5-5.5	q	~7
O-CH3 (ester)	3.5-4.0	S	-
O-CH3 (benzoyl)	3.8-4.2	S	-
Aliphatic-H	1.0-4.0	m	-
CH3	1.2-1.8	d	~7

Mass Spectrometry (MS) Data

Technique	Expected [M+H]+ (m/z)	Key Fragmentation Patterns
ESI-MS	549.2599	Loss of the trimethoxybenzoyl group, cleavages within the pentacyclic core.

Infrared (IR) Spectroscopy Data

Functional Group	Expected Wavenumber (cm-1)	Intensity
N-H Stretch (indole)	3300-3500	Medium
C-H Stretch (aromatic)	3000-3100	Medium
C-H Stretch (aliphatic)	2850-3000	Medium
C=O Stretch (ester)	1720-1740	Strong
C=C Stretch (aromatic)	1580-1620	Medium
C-O Stretch	1000-1300	Strong



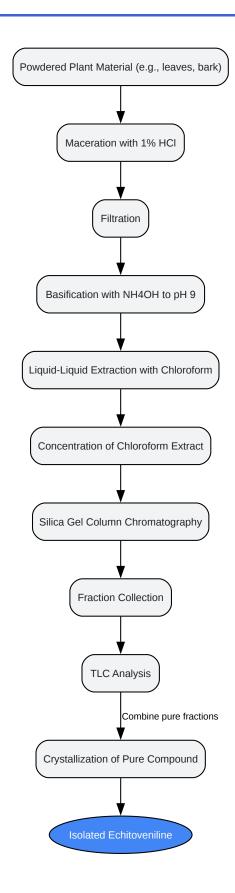
### **Experimental Protocols**

The following are detailed methodologies for the isolation and spectroscopic analysis of alkaloids from Alstonia species, which can be adapted for **Echitoveniline**.

## Isolation of Alkaloids from Alstonia scholaris[2][3][4]

This protocol outlines a typical acid-base extraction and chromatographic purification process.





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Figure 1. Workflow for the isolation of alkaloids.



- Extraction: Powdered plant material (500 g) is macerated overnight in 1% hydrochloric acid. [2][3]
- Basification: The acidic extract is filtered and then made alkaline (pH 9-10) with ammonium hydroxide.[2][3]
- Solvent Extraction: The alkaline solution is repeatedly extracted with an organic solvent such as chloroform.[2] The organic layers are combined and concentrated under reduced pressure.
- Chromatography: The crude alkaloid extract is subjected to column chromatography on silica gel. Elution is typically performed with a gradient of solvents, such as a mixture of hexane and ethyl acetate or chloroform and methanol.[4]
- Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC)
  to identify those containing the target compound.[2]
- Purification: Fractions containing the pure compound are combined, and the solvent is evaporated. The resulting solid is purified by recrystallization to yield the final product.[2]

#### **Spectroscopic Analysis**

- NMR Spectroscopy:1H and 13C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl3) or methanol-d4 (CD3OD). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry: High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
- Infrared Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Samples can be prepared as a KBr pellet or as a thin film.

## Potential Biological Activity and Signaling Pathways

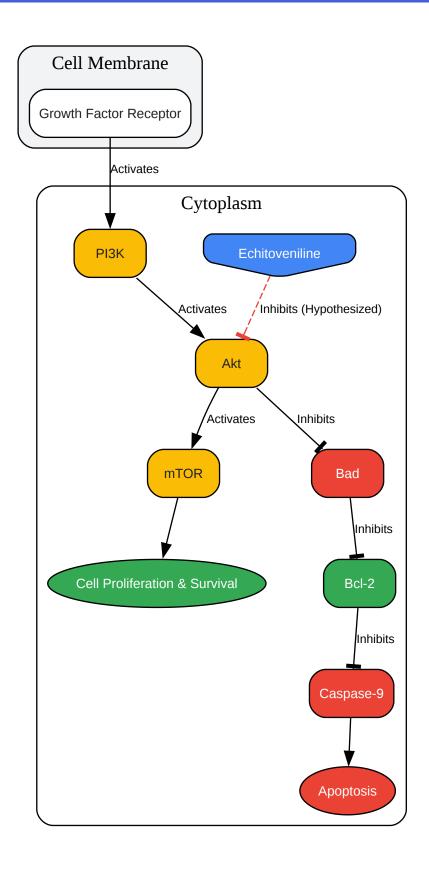


While the specific biological activity of **Echitoveniline** is not well-documented, many alkaloids from Alstonia species exhibit potent pharmacological effects, including antihypertensive, anticancer, and anti-inflammatory properties.[2][3] Based on the activities of related compounds, a hypothetical signaling pathway that could be modulated by **Echitoveniline** is presented below.

# Hypothetical Modulation of a Pro-Survival Signaling Pathway

This diagram illustrates a potential mechanism by which an Alstonia alkaloid could induce apoptosis in cancer cells by inhibiting a key survival pathway, such as the PI3K/Akt pathway.





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Figure 2. Hypothetical signaling pathway modulation.



#### Conclusion

Echitoveniline represents an intriguing target for natural product chemists and pharmacologists. This guide provides a foundational understanding of its likely spectroscopic characteristics and the experimental procedures required for its study. The presented information, though based on related compounds, offers a robust starting point for researchers aiming to isolate, identify, and evaluate the biological potential of Echitoveniline. Further investigation is warranted to fully elucidate its spectroscopic properties and explore its therapeutic applications.

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